REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:6]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][C:7]=1[S:12]([CH3:15])(=[O:14])=[O:13]
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Name
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4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene
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Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC(=C(C=C1)C)S(=O)(=O)C
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in MTBE
|
Type
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ADDITION
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Details
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20% HCl in dioxane was added dropwise at 0° C.
|
Type
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CUSTOM
|
Details
|
the resulting salt was collected
|
Type
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WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)CN)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |